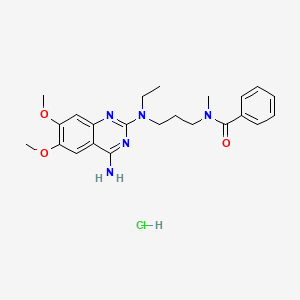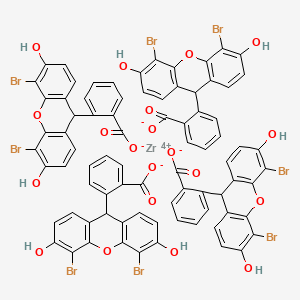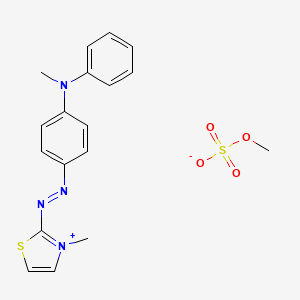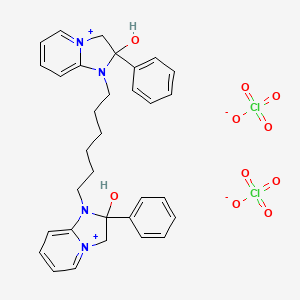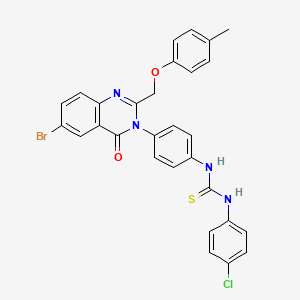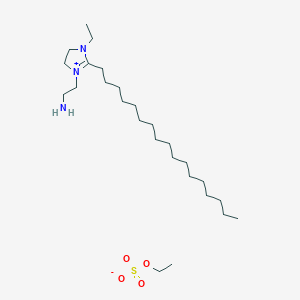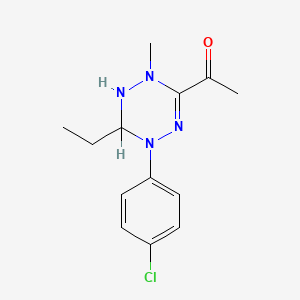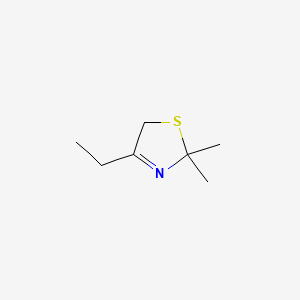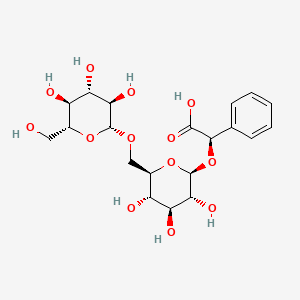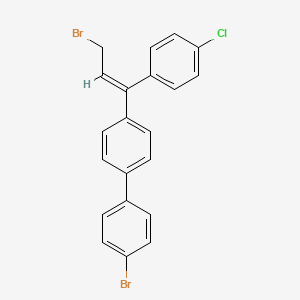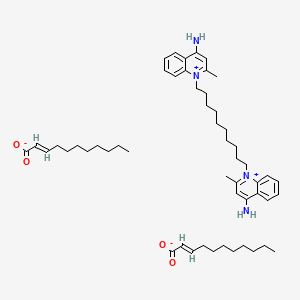
1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two quinolinium rings connected by a decane chain, with amino and methyl groups attached to the quinolinium rings. The diundecenoate part of the compound indicates the presence of undecenoate groups, which are derived from undecenoic acid.
Preparation Methods
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves multiple steps and specific reaction conditions. One common method involves the reaction of quinolin ammonium iodide with hydrogen chloride in water at elevated temperatures (60-80°C) for one hour. This is followed by the addition of aqueous hydrogen peroxide at 50°C, resulting in the formation of the desired compound . The industrial production of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell membrane interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves its interaction with cell membranes. The compound adsorbs onto the bacterial cell wall, altering its permeability and causing leakage of intracellular components such as enzymes and metabolic intermediates. This disrupts the bacterial respiration and glycolysis processes, leading to cell death .
Comparison with Similar Compounds
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate can be compared with other similar compounds, such as:
Dequalinium chloride: Similar in structure but with chloride ions instead of undecenoate groups.
Dequalinium acetate: Contains acetate groups instead of undecenoate groups.
Naphthalene derivatives: Compounds like 1,1’-(1,10-decanediyl)bis(decahydro-1-naphthyl)decane, which have a similar decane chain but different aromatic rings.
The uniqueness of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate lies in its specific combination of quinolinium rings and undecenoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93940-47-7 |
|---|---|
Molecular Formula |
C52H78N4O4 |
Molecular Weight |
823.2 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;(E)-undec-2-enoate |
InChI |
InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*9-10H,2-8H2,1H3,(H,12,13)/b;2*10-9+ |
InChI Key |
BFNNQDZDKZAKBU-SNDIDGAMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C34)N)C |
Canonical SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C |
Related CAS |
6707-58-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


